2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 200876-83-1
VCID: VC2341181
InChI: InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
SMILES: C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F
Molecular Formula: C9H7F4NO2
Molecular Weight: 237.15 g/mol

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate

CAS No.: 200876-83-1

Cat. No.: VC2341181

Molecular Formula: C9H7F4NO2

Molecular Weight: 237.15 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate - 200876-83-1

Specification

CAS No. 200876-83-1
Molecular Formula C9H7F4NO2
Molecular Weight 237.15 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate
Standard InChI InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Standard InChI Key SJGCLODTAXBKGC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate features a carbamate group (-NHCOO-) bridging a 2-fluorophenyl ring and a 2,2,2-trifluoroethyl moiety. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₉H₇F₄NO₂
Molecular Weight237.15 g/mol
IUPAC Name2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate
SMILESC1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F
InChIKeySJGCLODTAXBKGC-UHFFFAOYSA-N

The trifluoroethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl ring contributes to electronic effects critical for interactions in biological systems .

PropertyValueSource
Density~1.5 g/cm³ (estimated)
Boiling PointNot reported
LogP (Partition Coefficient)~2.1 (indicating moderate lipophilicity)

The compound’s stability under standard conditions makes it suitable for storage and handling in laboratory settings .

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis involves reacting 2-fluoroaniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:

2-Fluoroaniline + ClCOOCH₂CF₃ → C₉H₇F₄NO₂ + HCl\text{2-Fluoroaniline + ClCOOCH₂CF₃ → C₉H₇F₄NO₂ + HCl}

This method yields the product in high purity (>97%) after recrystallization .

Applications in Research and Industry

Medicinal Chemistry

The compound’s trifluoroethyl group enhances membrane permeability, making it valuable in drug discovery. It has been used to synthesize inhibitors targeting KEAP1-NRF2 interactions, which are implicated in oxidative stress responses . Modifications to the fluorophenyl ring improve metabolic stability, as seen in analogs with IC₅₀ values <100 nM .

Agrochemical Development

Carbamates are widely used in pesticides due to their enzyme-inhibiting properties. The fluorinated structure of this compound may enhance binding to acetylcholinesterase in pests, though specific studies are pending .

Polymer Chemistry

Fluorinated carbamates serve as monomers in polyurethane synthesis. The compound’s reactivity with diols under basic conditions enables the production of polymers with high molecular weights (e.g., Mw=5500M_w = 5500) .

Research Findings and Innovations

Enzymatic Inhibition Studies

In vitro assays demonstrate that derivatives of this carbamate exhibit dose-dependent activation of NRF2 in keratinocytes, correlating with increased antioxidant response element (ARE) activity . Western blot analyses confirm elevated NRF2 protein levels at concentrations ≥1 μM .

Metabolic Stability

Comparative studies show that fluorination at the ethyl group reduces metabolic degradation. The half-life (t₁/₂) in human liver microsomes increases from 2.1 hours (non-fluorinated analog) to 6.8 hours for 2,2,2-trifluoroethyl derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator